2-(2,5-Dimethoxybenzoyl)oxazole

描述

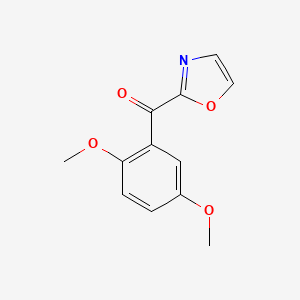

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2,5-dimethoxyphenyl)-(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-15-8-3-4-10(16-2)9(7-8)11(14)12-13-5-6-17-12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROPHQAMQKMBAQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642117 | |

| Record name | (2,5-Dimethoxyphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-34-4 | |

| Record name | (2,5-Dimethoxyphenyl)-2-oxazolylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,5-Dimethoxyphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2,5-Dimethoxybenzoyl)oxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide details plausible synthetic pathways for the preparation of 2-(2,5-Dimethoxybenzoyl)oxazole, a molecule of interest in medicinal chemistry and drug development. The information provided herein is curated for a technical audience and emphasizes detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.

Introduction

Oxazole derivatives are a significant class of heterocyclic compounds that are integral to numerous natural products and pharmacologically active molecules. Their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, have made their synthesis a focal point of extensive research. This guide explores three established synthetic strategies that can be adapted for the synthesis of this compound: the Van Leusen Oxazole Synthesis, the Robinson-Gabriel Synthesis, and an Iodine-Catalyzed Oxidative Cyclization. Each pathway offers distinct advantages and proceeds through different mechanistic routes, providing researchers with flexible options depending on the availability of starting materials and desired reaction conditions.

Synthesis Pathways

Three primary synthetic routes have been identified as viable for the synthesis of this compound. Below is a detailed exploration of each pathway, including reaction mechanisms, experimental protocols, and relevant data.

Pathway 1: Van Leusen Oxazole Synthesis

The Van Leusen oxazole synthesis is a powerful method for the formation of the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC). This reaction proceeds via a [3+2] cycloaddition mechanism.[1][2][3]

Reaction Scheme:

Caption: Van Leusen synthesis of 2-(2,5-Dimethoxyphenyl)oxazole.

Experimental Protocol:

A general procedure for the Van Leusen oxazole synthesis is as follows:

-

To a solution of 2,5-dimethoxybenzaldehyde (1.0 eq) in methanol, add tosylmethyl isocyanide (1.0-1.2 eq) and potassium carbonate (2.0-3.0 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford 2-(2,5-dimethoxyphenyl)oxazole.

Quantitative Data:

| Starting Material | Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| Aromatic Aldehyde | TosMIC, K2CO3 | Methanol | Reflux | 2-12 h | 60-90 | [4] |

Pathway 2: Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic method for the preparation of oxazoles involving the cyclodehydration of a 2-acylamino-ketone intermediate.[5][6][7] This pathway is a two-step process.

Reaction Scheme:

Caption: Robinson-Gabriel synthesis of a 2,5-disubstituted oxazole.

Experimental Protocol:

-

Step 1: Synthesis of N-(2-Oxo-2-phenylethyl)-2,5-dimethoxybenzamide

-

Dissolve 2-amino-1-phenylethanone hydrochloride (1.0 eq) and a base (e.g., triethylamine or pyridine, 2.0-3.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran.

-

Cool the mixture in an ice bath and add a solution of 2,5-dimethoxybenzoyl chloride (1.0-1.1 eq) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Wash the reaction mixture with water, an aqueous solution of a weak acid (e.g., 1M HCl), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide. Purification can be achieved by recrystallization or column chromatography.

-

-

Step 2: Cyclodehydration to form 2-(2,5-Dimethoxyphenyl)-5-phenyloxazole

-

Treat the N-(2-oxo-2-phenylethyl)-2,5-dimethoxybenzamide (1.0 eq) with a dehydrating agent. Common reagents include concentrated sulfuric acid, phosphorus oxychloride, or trifluoroacetic anhydride.[6]

-

The reaction conditions will vary depending on the chosen dehydrating agent. For example, with concentrated sulfuric acid, the amide is typically stirred at room temperature or with gentle heating.

-

After the reaction is complete, carefully pour the mixture onto ice-water and neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide).

-

Extract the product with an organic solvent, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent in vacuo and purify the residue by column chromatography or recrystallization.

-

Quantitative Data:

| Step | Starting Materials | Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| 1 | 2,5-Dimethoxybenzoyl chloride, 2-Amino-1-phenylethanone | Triethylamine | Dichloromethane | 0 °C to RT | 2-6 h | 75-90 (estimated) | General amide synthesis |

| 2 | N-(2-Oxo-2-phenylethyl)-2,5-dimethoxybenzamide | H2SO4 | Neat | RT | 1-4 h | 60-85 | [6] |

Pathway 3: Iodine-Catalyzed Oxidative Cyclization

A more recent and efficient method for the synthesis of 2,5-disubstituted oxazoles involves an iodine-catalyzed tandem oxidative cyclization of an aromatic aldehyde and an α-amino ketone.[8]

Reaction Scheme:

Caption: Iodine-catalyzed synthesis of a 2,5-disubstituted oxazole.

Experimental Protocol:

-

In a reaction vessel, combine 2,5-dimethoxybenzaldehyde (1.0 eq), 2-amino-1-phenylethanone hydrochloride (1.2 eq), iodine (0.1-0.2 eq), and sodium bicarbonate (2.0-3.0 eq) in dimethylformamide (DMF).

-

Add tert-butyl hydroperoxide (TBHP, 70% in water, 2.0-3.0 eq) to the mixture.

-

Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor its progress by TLC.

-

After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.[8]

Quantitative Data:

| Starting Materials | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Aromatic Aldehyde, 2-Amino-1-phenylethanone HCl | I2, TBHP, NaHCO3 | DMF | 80-100 | 3-12 h | 70-95 | [8] |

Conclusion

The synthesis of this compound can be approached through several reliable synthetic methodologies. The Van Leusen synthesis offers a direct route from the corresponding aldehyde, while the Robinson-Gabriel synthesis provides a classical, two-step approach via an isolable amide intermediate. The iodine-catalyzed oxidative cyclization represents a more modern, one-pot procedure with high efficiency. The choice of a particular pathway will be guided by factors such as the availability and cost of starting materials, desired purity of the final product, and the scale of the synthesis. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable synthetic strategy for their specific needs. Further optimization of the presented reaction conditions may be necessary to achieve optimal yields for the target molecule.

References

- 1. 1,3-Oxazole synthesis [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Iodine(III)-Promoted Synthesis of Oxazoles through Oxidative Cyclization of N-Styrylbenzamides | Semantic Scholar [semanticscholar.org]

- 6. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 7. synarchive.com [synarchive.com]

- 8. Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization [organic-chemistry.org]

A Comprehensive Technical Guide to the Physicochemical Properties of 2-(2,5-Dimethoxybenzoyl)oxazole

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The oxazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a wide spectrum of biological activities.[1][2] This document provides a detailed technical overview of a specific derivative, 2-(2,5-Dimethoxybenzoyl)oxazole, focusing on its physicochemical properties, potential synthetic routes, and characterization methodologies. While specific experimental data for this compound is limited in public literature, this guide consolidates predicted data and establishes plausible experimental workflows based on established methods for related 2,5-disubstituted oxazoles. This serves as a foundational resource for researchers interested in the synthesis and evaluation of this and similar oxazole derivatives.

Core Physicochemical Properties

Quantitative data for this compound is primarily based on computational predictions. These values provide essential estimates for experimental design, including reaction conditions, solvent selection, and purification techniques.

| Property | Value | Citation |

| Molecular Formula | C₁₂H₁₁NO₄ | |

| Molecular Weight | 233.22 g/mol | [3] |

| Predicted Boiling Point | 405.5 ± 55.0 °C | [3][4] |

| Predicted Density | 1.217 ± 0.06 g/cm³ | [3][4] |

| Predicted pKa | -2.41 ± 0.10 | [3][4] |

| CAS Number | 898784-34-4 | [3] |

Synthesis and Characterization

While a specific, dedicated synthesis for this compound is not prominently documented, a robust and efficient protocol can be adapted from established methods for creating 2,5-disubstituted oxazoles. The iodine-catalyzed tandem oxidative cyclization is a modern, metal-free approach that is well-suited for this purpose.[5]

Proposed Experimental Protocol: Synthesis

This protocol describes an iodine-catalyzed tandem oxidative cyclization reaction to synthesize the title compound from commercially available precursors.[5]

Materials:

-

2,5-Dimethoxybenzaldehyde

-

2-Aminoacetophenone hydrochloride (or similar α-amino ketone)

-

Iodine (I₂)

-

Tert-butyl hydroperoxide (TBHP), 70% in water

-

Sodium bicarbonate (NaHCO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask, add 2,5-dimethoxybenzaldehyde (1.0 mmol), 2-aminoacetophenone hydrochloride (1.2 mmol), sodium bicarbonate (2.0 mmol), and iodine (0.2 mmol).

-

Add DMF (5 mL) to the flask and stir the mixture at room temperature.

-

Add TBHP (3.0 mmol) dropwise to the suspension.

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring progress with Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench by adding saturated aqueous Na₂S₂O₃ solution to neutralize the iodine.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product via flash column chromatography on silica gel to yield pure this compound.

Caption: Proposed synthesis workflow for this compound.

Characterization Methodology

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

Caption: Standard workflow for structural and purity characterization.

Expected Spectral Data: Based on the structure, the following characteristic signals can be anticipated.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the oxazole ring protons (δ 7-8 ppm). Signals for the three aromatic protons on the dimethoxybenzoyl ring. Two distinct singlets for the methoxy (-OCH₃) groups (δ ~3.8-4.0 ppm). |

| ¹³C NMR | Resonances for the oxazole ring carbons (δ ~120-160 ppm). Carbonyl carbon signal (δ >160 ppm). Signals for the aromatic carbons of the dimethoxybenzoyl ring, including two carbons bonded to oxygen at lower fields. Two signals for the methoxy group carbons (δ ~55-60 ppm). |

| IR (cm⁻¹) | Strong C=O stretching vibration for the ketone linker (~1650-1680 cm⁻¹). C=N and C=C stretching vibrations characteristic of the oxazole ring (~1500-1600 cm⁻¹). C-O stretching from the ether groups and the oxazole ring (~1000-1300 cm⁻¹). Aromatic C-H stretching (~3000-3100 cm⁻¹). |

| HRMS (ESI+) | The calculated m/z for the protonated molecule [M+H]⁺ should be confirmed to four decimal places. |

Potential Biological Activity and Screening

The oxazole scaffold is present in numerous compounds with demonstrated biological relevance, including antimicrobial, anticancer, anti-inflammatory, and antioxidant activities.[1][6][7] For example, derivatives have been shown to interfere with bacterial biofilm formation and exhibit cytotoxicity against cancer cell lines.[8]

While no biological studies have been specifically reported for this compound, its structure merits investigation. A logical first step would be to screen it for cytotoxic activity against a panel of human cancer cell lines using a standard in vitro assay.

Proposed Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: To determine the concentration at which the compound reduces the viability of a cancer cell line by 50% (IC₅₀).

Materials:

-

Human cancer cell line (e.g., HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound, dissolved in DMSO

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Phosphate-buffered saline (PBS)

-

Solubilization buffer (e.g., acidified isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the title compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells. Incubate for 48-72 hours.

-

MTT Addition: Remove the compound-containing medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for 4 hours at 37 °C, allowing viable cells to convert MTT into formazan crystals.

-

Solubilization: Remove the MTT medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot viability against compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Caption: Hypothetical workflow for an in vitro cytotoxicity (MTT) assay.

References

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iajps.com [iajps.com]

- 3. This compound | 898784-34-4 [amp.chemicalbook.com]

- 4. This compound CAS#: 898784-34-4 [amp.chemicalbook.com]

- 5. Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization [organic-chemistry.org]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. jocpr.com [jocpr.com]

- 8. Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(2,5-Dimethoxybenzoyl)oxazole: Identifiers, and a Framework for Synthesis and Biological Evaluation

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the known identifiers for the chemical compound 2-(2,5-Dimethoxybenzoyl)oxazole. Despite a comprehensive search of scientific literature and databases, no specific experimental data, detailed synthetic protocols, or biological activity studies for this particular compound are publicly available at this time.

Therefore, this document presents a generalized framework for its synthesis and potential biological evaluation based on established methods for structurally related oxazole and benzoxazole derivatives. This guide is intended to serve as a foundational resource for researchers interested in the investigation of this compound.

Compound Identification

The following table summarizes the key chemical identifiers for this compound.

| Identifier | Value |

| CAS Number | 898784-34-4 |

| Molecular Formula | C₁₂H₁₁NO₄ |

| Molecular Weight | 233.22 g/mol |

| Canonical SMILES | COC1=CC(=C(C=C1)OC)C(=O)C2=NC=CO2 |

| InChI Key | ROPHQAMQKMBAQD-UHFFFAOYSA-N |

| IUPAC Name | (2,5-dimethoxyphenyl)(oxazol-2-yl)methanone |

Generalized Synthetic Protocol

While a specific, validated protocol for the synthesis of this compound is not available in the reviewed literature, a common method for the preparation of 2,5-disubstituted oxazoles is through the condensation and cyclization of an α-haloketone with an amide. A plausible synthetic route for the target compound could be adapted from established procedures.

Reaction Scheme: A potential synthesis could involve the reaction of 2-bromo-1-(2,5-dimethoxyphenyl)ethan-1-one with oxazole-2-carboxamide.

Materials:

-

2-bromo-1-(2,5-dimethoxyphenyl)ethan-1-one

-

Oxazole-2-carboxamide

-

A suitable solvent (e.g., N,N-Dimethylformamide (DMF), acetonitrile)

-

A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA), potassium carbonate)

Procedure (Hypothetical):

-

To a solution of oxazole-2-carboxamide in the chosen solvent, add the base and stir at room temperature.

-

Add a solution of 2-bromo-1-(2,5-dimethoxyphenyl)ethan-1-one dropwise to the reaction mixture.

-

Heat the reaction mixture to a temperature between 60-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Note: This is a generalized protocol and would require optimization of reaction conditions, including solvent, base, temperature, and reaction time.

Below is a workflow diagram illustrating this proposed synthetic pathway.

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activities and Screening

The oxazole and benzoxazole scaffolds are present in a wide range of biologically active compounds.[1] While the specific activity of this compound is unknown, related molecules have demonstrated a variety of pharmacological effects, including:

-

Antimicrobial Activity: Many benzoxazole derivatives have been shown to possess antibacterial and antifungal properties.[1]

-

Anticancer Activity: Some substituted oxazoles have been investigated as potential anticancer agents.

-

Anti-inflammatory Activity: Certain benzoxazole compounds have exhibited anti-inflammatory effects.[1]

To determine the biological activity of this compound, a general screening workflow would be employed.

The following diagram illustrates a typical workflow for the initial biological evaluation of a novel chemical entity.

Caption: General workflow for biological activity screening of a novel compound.

Conclusion

This compound is a defined chemical entity with known identifiers. However, a lack of published research means that its synthesis, properties, and biological activities are not yet characterized in the public domain. The generalized synthetic and screening workflows provided here offer a starting point for researchers wishing to investigate this compound. Further experimental work is required to establish a detailed profile of this compound.

References

The Biological Activity of 2,5-Disubstituted Oxazole Derivatives: A Technical Guide

Introduction: The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide range of biological targets, making it a cornerstone for the development of novel therapeutic agents. Substitution patterns play a pivotal role in defining the biological activities of these derivatives. Specifically, the 2,5-disubstituted oxazole core is a recurring motif in compounds exhibiting potent anticancer, antimicrobial, and other significant pharmacological effects. This guide provides an in-depth overview of the biological activities of 2,5-disubstituted oxazole derivatives, focusing on quantitative data, mechanisms of action, and key experimental protocols relevant to drug discovery and development professionals.

Anticancer Activity

2,5-Disubstituted oxazole derivatives have emerged as a promising class of anticancer agents, demonstrating significant cytotoxicity against a panel of human cancer cell lines.[1] A notable mechanism of action for these compounds is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[2]

One series of 2-methyl-4,5-disubstituted oxazoles, designed as analogs of the natural tubulin inhibitor Combretastatin A-4 (CA-4), has shown exceptional potency.[3] Certain compounds in this class exhibit antiproliferative activity in the nanomolar range, comparable or superior to established agents.[3] These molecules bind to the colchicine site on β-tubulin, preventing the polymerization of tubulin into microtubules.[3] This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis, often through the mitochondrial pathway.[3]

Data Presentation: Antiproliferative Activity

The following table summarizes the in vitro antiproliferative activity of selected 2,5-disubstituted oxazole derivatives against various human cancer cell lines.

| Compound ID | R Group (at C5) | Cell Line | IC₅₀ (nM) | Reference |

| 4g | m-fluoro-p-methoxyphenyl | A549 (Lung) | 1.1 | [3] |

| HCT-116 (Colon) | 0.35 | [3] | ||

| MCF-7 (Breast) | 4.6 | [3] | ||

| 4i | p-ethoxyphenyl | A549 (Lung) | 2.1 | [3] |

| HCT-116 (Colon) | 0.5 | [3] | ||

| MCF-7 (Breast) | 20.2 | [3] | ||

| CA-4 | (Reference Drug) | A549 (Lung) | 1.6 | [3] |

| HCT-116 (Colon) | 0.4 | [3] | ||

| MCF-7 (Breast) | 3.2 | [3] |

Visualization: Mechanism of Tubulin Inhibition

The diagram below illustrates the signaling pathway initiated by tubulin-targeting oxazole derivatives.

Antimicrobial Activity

Derivatives of the 2,5-disubstituted oxazole scaffold have also been investigated for their antimicrobial properties. Natural products containing this motif, isolated from the fungus Phoma macrostoma, have demonstrated weak to moderate activity against various bacteria and fungi.[4] Furthermore, these compounds have shown potential in combating bacterial biofilms, which are notoriously resistant to conventional antibiotics.[4] For instance, certain macrooxazoles interfere with the formation of Staphylococcus aureus biofilms and show moderate activity against preformed biofilms.[4]

Data Presentation: Anti-Biofilm Activity

The table below presents the anti-biofilm activity of 2,5-disubstituted oxazole derivatives isolated from Phoma macrostoma.

| Compound ID | Activity | Target Organism | Concentration | % Inhibition | Reference |

| Macrooxazole B (2) | Biofilm Formation | Staphylococcus aureus | 250 µg/mL | 65% | [4] |

| Macrooxazole C (3) | Biofilm Formation | Staphylococcus aureus | 250 µg/mL | 75% | [4] |

Note: The original study also reported data for related known compounds (macrocidins 5 and 6) which showed 79% and 76% inhibition of biofilm formation, respectively, and activity against preformed biofilms.[4]

Anti-inflammatory Activity

While the oxazole nucleus is a key component in some anti-inflammatory drugs like Oxaprozin, specific research focusing on the anti-inflammatory properties of 2,5-disubstituted oxazoles is limited in recent literature. However, extensive research is available for the closely related bioisosteres, 2,5-disubstituted 1,3,4-oxadiazoles . These compounds have shown significant in vivo anti-inflammatory activity in carrageenan-induced rat paw edema models, a standard assay for acute inflammation. For example, certain 2,5-disubstituted-1,3,4-oxadiazole derivatives exhibited up to 50% inhibition of inflammation, comparable to the standard drug phenylbutazone. This suggests that exploring the oxazole scaffold for similar substitutions could be a promising avenue for developing new anti-inflammatory agents.

Experimental Protocols

Detailed and standardized methodologies are critical for the evaluation of biological activity. Below are protocols for key assays cited in the assessment of 2,5-disubstituted oxazole derivatives.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability.[5]

-

Cell Plating: Seed cells in a 96-well flat-bottom plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Addition: Prepare serial dilutions of the test oxazole derivatives in culture medium. After incubation, replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include wells for a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[5]

-

Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C.[5] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[5]

-

Final Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.[5]

-

Absorbance Reading: Measure the spectrophotometric absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.[5] A reference wavelength of >650 nm can be used to subtract background noise.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Preparation of Antimicrobial Agent: Dissolve the oxazole derivative in a suitable solvent (like DMSO) and then prepare a 2-fold serial dilution in a 96-well microtiter plate using an appropriate sterile broth medium (e.g., Mueller-Hinton Broth). Each well should contain 100 µL of the diluted compound.

-

Inoculum Preparation: Select isolated colonies from an 18-24 hour agar plate and suspend them in broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve the final desired inoculum concentration.

-

Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. The final volume in each well will be 200 µL. The final inoculum size for a standard MIC is 10⁴ to 10⁵ CFU/mL. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 16-20 hours in ambient air.

-

Result Interpretation: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the control well.

Protocol 3: In Vitro Tubulin Polymerization Assay

This biochemical assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

-

Reagent Preparation: Reconstitute purified tubulin protein (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA). Keep all tubulin solutions on ice to prevent premature polymerization.

-

Assay Setup: In a 96-well plate, add the test oxazole derivative at various concentrations. Include a positive control (e.g., paclitaxel for enhancers, nocodazole for inhibitors) and a negative (vehicle) control.

-

Initiation of Polymerization: To each well, add the tubulin solution along with GTP (1 mM final concentration) and a polymerization enhancer like glycerol (10% final). The total reaction volume is typically 100 µL.

-

Kinetic Measurement: Immediately place the plate into a spectrophotometer pre-warmed to 37°C. Measure the change in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance is proportional to the mass of the microtubule polymer formed.

-

Data Analysis: Plot absorbance versus time to generate polymerization curves. Compare the curves of the test compounds to the controls to determine if they inhibit or enhance tubulin polymerization. The Vmax (maximum rate of polymerization) and the final polymer mass can be quantified.

Visualization: General Drug Discovery Workflow

The diagram below outlines a typical workflow for screening and developing biologically active compounds like 2,5-disubstituted oxazoles.

Conclusion

The 2,5-disubstituted oxazole scaffold is a versatile and potent pharmacophore in modern drug discovery. Derivatives have demonstrated significant biological activity, particularly as highly potent anticancer agents that function by inhibiting tubulin polymerization. Furthermore, they exhibit promising antimicrobial and anti-biofilm capabilities. While direct evidence for anti-inflammatory activity is more prominent in the related 1,3,4-oxadiazole series, the structural similarity warrants further investigation of oxazoles in this area. The standardized protocols provided herein offer a framework for the continued evaluation and development of this important class of heterocyclic compounds, paving the way for potential new therapies.

References

- 1. Synthesis, Antimicrobial and Antiinflammatory Activity of 2,5-Disubstituted-1,3,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Antimicrobial and Antiinflammatory Activity of 2,5-Disubstituted-1,3,4-oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 2-(2,5-Dimethoxybenzoyl)oxazole: A Technical Guide

Disclaimer: Publicly available, experimentally verified spectroscopic data (NMR, IR, MS) for 2-(2,5-Dimethoxybenzoyl)oxazole is not readily found in the searched scientific literature. The following guide is a comprehensive overview of the expected spectroscopic characteristics of this compound based on established principles of organic spectroscopy and data from analogous structures. The experimental protocols provided are standardized methodologies for the acquisition of such data.

This technical guide provides a detailed analysis of the anticipated spectroscopic data for this compound, a molecule of interest to researchers in medicinal chemistry and materials science. The guide is structured to offer a clear understanding of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the analysis of its structural components: a 2,5-dimethoxybenzoyl group and an oxazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~8.20 | d | ~2.5 | 1H | H-4 (oxazole) |

| ~7.70 | s | - | 1H | H-5 (oxazole) |

| ~7.45 | d | ~3.0 | 1H | H-6' |

| ~7.10 | dd | ~9.0, 3.0 | 1H | H-4' |

| ~6.95 | d | ~9.0 | 1H | H-3' |

| ~3.90 | s | - | 3H | OCH₃ (C-2') |

| ~3.85 | s | - | 3H | OCH₃ (C-5') |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~182.0 | C=O (benzoyl) |

| ~161.0 | C-2 (oxazole) |

| ~158.0 | C-2' (Ar-OCH₃) |

| ~153.5 | C-5' (Ar-OCH₃) |

| ~142.0 | C-5 (oxazole) |

| ~129.0 | C-4 (oxazole) |

| ~124.0 | C-1' |

| ~121.0 | C-6' |

| ~114.5 | C-4' |

| ~113.0 | C-3' |

| ~56.5 | OCH₃ (C-2') |

| ~56.0 | OCH₃ (C-5') |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3120 | Medium | C-H stretch (aromatic/heteroaromatic) |

| ~2950-2850 | Medium | C-H stretch (aliphatic, OCH₃) |

| ~1670 | Strong | C=O stretch (benzoyl ketone) |

| ~1600, ~1580, ~1490 | Medium-Strong | C=C and C=N stretches (aromatic and oxazole rings) |

| ~1280, ~1040 | Strong | C-O stretch (asymmetric and symmetric, ether) |

| ~1100-900 | Medium | C-H in-plane and out-of-plane bending |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Predicted Fragment Ion |

| 233 | [M]⁺ (Molecular Ion) |

| 165 | [M - C₄H₂NO]⁺ (loss of oxazole ring) |

| 135 | [C₈H₇O₂]⁺ (dimethoxybenzoyl cation) |

| 107 | [C₇H₇O]⁺ |

| 77 | [C₆H₅]⁺ (phenyl cation) |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A Bruker Avance III 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition: Proton NMR spectra are recorded at a frequency of 400.13 MHz. A standard single-pulse experiment is used with a 30° pulse width, a relaxation delay of 1.0 s, and an acquisition time of 4.0 s. A total of 16 scans are collected and Fourier transformed with a line broadening of 0.3 Hz.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra are recorded at a frequency of 100.61 MHz using a proton-decoupled pulse sequence. A 30° pulse width, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s are employed. Approximately 1024 scans are averaged to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

-

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a universal attenuated total reflectance (UATR) accessory.

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the diamond crystal of the UATR accessory.

-

Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹. A total of 16 scans are co-added at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Instrumentation: A Thermo Scientific ISQ EC/ISQ EM single quadrupole GC-MS system (or equivalent) operating in electron ionization (EI) mode.

-

Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the gas chromatograph, which is coupled to the mass spectrometer. A suitable GC column (e.g., a 30 m HP-5ms) is used with a temperature program to ensure volatilization and separation.

-

MS Parameters: The mass spectrometer is operated with an electron energy of 70 eV. The ion source temperature is maintained at 230°C, and the transfer line temperature at 280°C. Data is acquired over a mass range of m/z 40-500.

Visualization of Spectroscopic Workflow and Relationships

The following diagrams, generated using the DOT language, illustrate the logical flow of spectroscopic analysis and the relationship between different spectroscopic techniques in structural elucidation.

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

Caption: Relationship between spectroscopic techniques and the structural information they provide.

An In-depth Technical Guide to the Solubility and Stability of 2-(2,5-Dimethoxybenzoyl)oxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the evaluation of the solubility and stability of the novel chemical entity, 2-(2,5-Dimethoxybenzoyl)oxazole. In the absence of specific published data for this compound, this document outlines the theoretical physicochemical properties based on its constituent functional groups and details the standardized experimental protocols necessary for the empirical determination of its solubility and stability profiles. This guide is intended to equip researchers and drug development professionals with the necessary methodologies to generate and interpret critical data for this compound, ensuring a robust foundation for further development. Methodologies for solubility determination, including the shake-flask and kinetic solubility assays, are presented. Furthermore, a detailed approach to stability assessment through forced degradation studies under hydrolytic, oxidative, photolytic, and thermolytic stress conditions, in accordance with ICH guidelines, is provided. Data presentation templates and visualizations of experimental workflows are included to facilitate clear and standardized data reporting.

Theoretical Physicochemical Assessment of this compound

The chemical structure of this compound suggests a molecule with moderate lipophilicity. The key structural features influencing its solubility and stability are:

-

Oxazole Ring: The oxazole ring is a five-membered aromatic heterocycle containing nitrogen and oxygen. It is a weak base and contributes to the overall aromatic character of the molecule.[1][2] The oxazole moiety itself has some polar character but is generally considered to be of low aqueous solubility.

-

Benzoyl Group: The benzoyl group is largely non-polar, which is expected to decrease aqueous solubility. The solubility of compounds containing a benzoyl group is often inversely related to the polarity of the solvent.[3][4]

-

Dimethoxy Substituents: The two methoxy groups on the benzene ring are electron-donating and can participate in hydrogen bonding as acceptors. While they may slightly increase polarity compared to an unsubstituted benzene ring, their overall contribution is expected to be a moderate increase in lipophilicity. Dimethoxybenzene derivatives are generally considered to be quite stable.[5][6]

Collectively, these features suggest that this compound is likely to be poorly soluble in aqueous media and more soluble in organic solvents. The principle of "like dissolves like" suggests that its solubility will be higher in semi-polar to non-polar organic solvents.[7] The stability of the molecule is anticipated to be generally good, though the oxazole ring can be susceptible to ring-opening under harsh acidic or basic conditions, and the benzoyl ketone may be subject to certain chemical reductions.

Experimental Protocols for Solubility Determination

To empirically determine the solubility of this compound, the following standard protocols are recommended.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the "gold standard".[8]

Protocol:

-

An excess amount of solid this compound is added to a series of vials containing different solvents (e.g., phosphate-buffered saline at various pH values, water, ethanol, DMSO).

-

The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).[9][10]

-

After equilibration, the suspensions are filtered through a 0.45 µm filter to remove undissolved solid.

-

The concentration of the dissolved compound in the filtrate is then quantified using a validated analytical method, typically HPLC-UV or LC-MS.

-

A calibration curve is prepared using standards of known concentrations to ensure accurate quantification.

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[11][12][13][14][15]

Protocol:

-

A concentrated stock solution of this compound is prepared in DMSO (e.g., 10 mM).

-

Small aliquots of the DMSO stock solution are added to an aqueous buffer (e.g., PBS pH 7.4) in a microtiter plate.

-

The plate is shaken for a short incubation period (e.g., 1-2 hours) at a controlled temperature.[12]

-

The presence of precipitate is detected. This can be done by various methods, including:

-

The kinetic solubility is reported as the concentration at which precipitation is first observed.

Data Presentation for Solubility

The quantitative solubility data should be summarized in a clear and structured table.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Method | Solubility (µg/mL) | Solubility (µM) |

|---|---|---|---|---|

| Water | 25 | Shake-Flask | ||

| PBS (pH 5.0) | 25 | Shake-Flask | ||

| PBS (pH 7.4) | 25 | Shake-Flask | ||

| PBS (pH 9.0) | 25 | Shake-Flask | ||

| Ethanol | 25 | Shake-Flask | ||

| Propylene Glycol | 25 | Shake-Flask | ||

| DMSO | 25 | Shake-Flask |

| PBS (pH 7.4) | 25 | Kinetic Assay | | |

Experimental Protocols for Stability Assessment (Forced Degradation)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[16] These studies should be conducted according to ICH guidelines Q1A(R2).[17] A target degradation of 5-20% is generally recommended to avoid the formation of secondary degradants.[17][18]

Hydrolytic Stability

-

Acid Hydrolysis: The compound is dissolved in a suitable solvent and exposed to an acidic solution (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: The compound is exposed to a basic solution (e.g., 0.1 N NaOH) under similar conditions.

-

Neutral Hydrolysis: The compound is exposed to water at an elevated temperature.

Oxidative Stability

-

The compound is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature or slightly elevated temperature.

Photostability

-

A solution of the compound and the solid material are exposed to a light source that provides both UV and visible light, as specified by ICH guideline Q1B (e.g., exposure to not less than 1.2 million lux hours and 200 watt hours per square meter).[16] A dark control sample should be run in parallel.

Thermal Stability

-

The solid compound is exposed to elevated temperatures (e.g., in 10°C increments above the accelerated stability testing temperature, such as 50°C, 60°C, 70°C).[19]

For all forced degradation studies, samples are taken at various time points and analyzed by a stability-indicating analytical method (typically RP-HPLC with UV/DAD or MS detection) to quantify the remaining parent compound and detect any degradation products.

Data Presentation for Stability Studies

The results of the forced degradation studies should be tabulated to show the extent of degradation under each condition.

Table 2: Summary of Forced Degradation Studies for this compound

| Stress Condition | Time (hours) | Temperature (°C) | % Assay of Parent Compound | % Degradation | Number of Degradants |

|---|---|---|---|---|---|

| 0.1 N HCl | 24 | 60 | |||

| 0.1 N NaOH | 24 | 60 | |||

| Water | 24 | 60 | |||

| 3% H₂O₂ | 24 | RT | |||

| Photolytic (Solid) | - | RT | |||

| Photolytic (Solution) | - | RT |

| Thermal (Solid) | 48 | 70 | | | |

Visualizations of Experimental Workflows

Comprehensive Physicochemical Profiling Workflow

Caption: Workflow for solubility and stability profiling.

Forced Degradation Study Workflow

Caption: Workflow for a forced degradation study.

References

- 1. Oxazole - Wikipedia [en.wikipedia.org]

- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 3. Benzoyl peroxide solubility and stability in hydric solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 1,4-Dimethoxybenzene | C8H10O2 | CID 9016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Khan Academy [khanacademy.org]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. enamine.net [enamine.net]

- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. resolvemass.ca [resolvemass.ca]

- 18. biopharminternational.com [biopharminternational.com]

- 19. lubrizolcdmo.com [lubrizolcdmo.com]

An In-depth Technical Guide to the Derivatives and Analogs of 2-(2,5-Dimethoxybenzoyl)oxazole

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The heterocyclic scaffold of oxazole is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities.[1][2][3][4] This technical guide focuses on the known derivatives and analogs of the specific core structure, 2-(2,5-Dimethoxybenzoyl)oxazole. While direct research on this exact molecule is limited, this paper provides a comprehensive overview of structurally similar compounds, their synthesis, biological activities, and structure-activity relationships, offering valuable insights for researchers and drug development professionals. By examining close analogs, we can infer potential therapeutic applications and guide future research in this chemical space.

Introduction to the 2-Aroyloxazole Scaffold

Oxazole-containing compounds are integral to numerous natural products and synthetic drugs, demonstrating activities ranging from antimicrobial and anticancer to anti-inflammatory.[2][3][4] The 2-aroyloxazole moiety, in particular, presents a unique structural motif where an aromatic ketone is linked to the oxazole ring. This arrangement offers a rigid scaffold that can be strategically modified to interact with various biological targets. The 2,5-dimethoxy substitution on the benzoyl ring is of particular interest due to the prevalence of methoxy groups in pharmacologically active molecules, often influencing their metabolic stability and target affinity.

Synthesis of this compound and its Analogs

Proposed Experimental Protocol for Synthesis:

This protocol is a hypothetical adaptation based on established methods for synthesizing 2,5-disubstituted oxazoles.

-

Reaction Setup: To a solution of 2-amino-1-(2,5-dimethoxyphenyl)ethan-1-one hydrochloride (1.0 mmol) in DMF (5 mL) in a sealed tube, add the appropriate aldehyde (1.2 mmol), iodine (0.1 mmol), and sodium hydrogen carbonate (2.0 mmol).

-

Reaction Conditions: The reaction mixture is stirred at 80°C for 12 hours.

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

A variety of synthetic methods for creating 2,5-disubstituted oxazoles have been developed, often addressing the limitations of traditional methods that require harsh conditions.[5] These modern approaches, including metal-free catalyzed reactions, offer broader functional group compatibility and milder reaction conditions.[5]

Biological Activity of Structurally Related Analogs

Due to the absence of specific pharmacological data for this compound, this section will focus on the biological activities of its closest known analogs.

Antiplasmodial Activity of 2,5-Diphenyloxazole Analogs

A study on synthetic 2,5-diphenyloxazole analogs revealed potent antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria.[6] One of the most promising compounds identified was 2-(2′,3′-dimethoxyphenyl)-5-(2″-hydroxyphenyl)oxazole , a close structural analog to our core molecule of interest.

| Compound ID | Structure | P. falciparum 3D7 IC₅₀ (µM) | P. falciparum K1 IC₅₀ (µM) | Cytotoxicity (HFF) IC₅₀ (µM) | Selectivity Index (SI) vs. 3D7 | Selectivity Index (SI) vs. K1 |

| 31 | 2-(2′,3′-dimethoxyphenyl)-5-(2″-hydroxyphenyl)oxazole | 3.38 | 1.27 | >135.5 | >40.09 | >106.69 |

| 32 | 2-(2′,3′-dimethoxyphenyl)-5-(2″-benzyloxyphenyl)oxazole | 3.82 | 1.48 | >158.0 | >41.36 | >106.76 |

Data extracted from a study on synthetic 2,5-diphenyloxazole analogs.[6]

Experimental Protocol for Antiplasmodial Activity Assay:

The following is a summarized protocol based on the methodology used to evaluate the antiplasmodial activity of the 2,5-diphenyloxazole analogs.[6]

-

Parasite Culture: P. falciparum strains (chloroquine-sensitive 3D7 and multidrug-resistant K1) are cultured in human O+ red blood cells in RPMI 1640 medium supplemented with 10% human O+ serum.

-

Drug Susceptibility Assay: A standard SYBR Green I-based fluorescence assay is used. Asynchronous parasite cultures (1% parasitemia, 2% hematocrit) are incubated with serial dilutions of the test compounds in a 96-well plate for 72 hours.

-

Data Analysis: Fluorescence intensity is measured, and the 50% inhibitory concentration (IC₅₀) is calculated by non-linear regression analysis.

Structure-Activity Relationship (SAR) Insights

The structure-activity relationship of oxazole derivatives is crucial for designing more potent and selective compounds.[1][2] For the antiplasmodial 2,5-diphenyloxazole analogs, the presence and position of hydroxyl and methoxy groups on the phenyl rings significantly influence their activity and selectivity.[6]

Specifically, for the analog 2-(2′,3′-dimethoxyphenyl)-5-(2″-hydroxyphenyl)oxazole , the combination of the dimethoxy substitution on one phenyl ring and a hydroxyl group on the other appears to be favorable for potent antiplasmodial activity with good selectivity.[6] This suggests that the electronic and steric properties conferred by these substituents are important for target engagement.

Signaling Pathways and Experimental Workflows

While the precise mechanism of action for the antiplasmodial 2,5-diphenyloxazole analogs has not been fully elucidated, the general workflow for identifying and characterizing such compounds can be visualized.

Experimental Workflow for Antimalarial Drug Discovery

Caption: A generalized workflow for the discovery and initial development of novel antimalarial compounds.

Conclusion and Future Directions

The this compound core represents an intriguing but underexplored area of medicinal chemistry. While direct biological data is lacking, the potent antiplasmodial activity of a close structural analog, 2-(2′,3′-dimethoxyphenyl)-5-(2″-hydroxyphenyl)oxazole, highlights the potential of this chemical class.[6]

Future research should focus on:

-

The definitive synthesis and characterization of this compound.

-

A broad biological screening of this core molecule to identify potential therapeutic areas.

-

A systematic SAR study by modifying the substitution patterns on both the benzoyl and oxazole rings to optimize activity and selectivity.

-

Elucidation of the mechanism of action for any identified bioactive derivatives.

This technical guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this compound and its analogs. The provided data and protocols for related compounds offer a solid starting point for further investigation and development in this promising area of drug discovery.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization [organic-chemistry.org]

- 6. Evaluation of the antiplasmodial efficacy of synthetic 2,5-diphenyloxazole analogs of compounds naturally derived from Oxytropis lanata - PMC [pmc.ncbi.nlm.nih.gov]

Anticancer Potential of (Dimethoxy/Trimethoxy)phenyl Oxazoles

An In-depth Technical Guide on the Therapeutic Potential of Dimethoxybenzoyl Oxazoles

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2][3] This five-membered heterocyclic ring, containing both oxygen and nitrogen, provides a versatile framework for developing novel therapeutic agents targeting a range of diseases, including cancer, inflammation, and metabolic disorders.[4][5] The substitution pattern on the oxazole ring is crucial in defining the biological activity.[3] Specifically, the incorporation of a dimethoxybenzoyl or a closely related dimethoxyphenyl moiety has been shown to confer significant therapeutic properties, particularly in the realms of oncology and immunology. This document provides a detailed technical overview of the therapeutic potential of dimethoxybenzoyl oxazoles and related analogs, focusing on their mechanisms of action, quantitative biological data, and the experimental protocols used for their evaluation.

Derivatives of phenyl-oxazole, particularly those with methoxy substitutions, have emerged as potent anticancer agents. They primarily exert their effects through the disruption of cellular processes critical for tumor growth and survival, such as microtubule dynamics and cell cycle regulation.

Dual Tubulin and Phosphodiesterase 4 (PDE4) Inhibition

A notable example is the trimethoxyphenylbenzo[d]oxazole derivative, compound 4r , which has been identified as a potent dual inhibitor of tubulin and PDE4.[6] This dual-action mechanism contributes to its significant antiproliferative activity against glioma and lung cancer cell lines.[6]

Quantitative Data: Antiproliferative Activity of Compound 4r [6]

| Compound | Cell Line | Cancer Type | IC50 (nM) |

| 4r | U251 | Glioma | 300 ± 50 |

| A549 | Lung Cancer | 39.5 (average) | |

| H460 | Lung Cancer | 39.5 (average) |

Experimental Protocol: Antiproliferative Activity Assay (MTT Assay) [6]

-

Cell Culture: Human cancer cell lines (U251, A549, H460) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Cells were seeded in 96-well plates and, after 24 hours, treated with various concentrations of the test compound (e.g., 4r) for a specified duration (e.g., 72 hours).

-

MTT Addition: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for 4 hours.

-

Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated by plotting the percentage of cell viability against the compound concentration.

Mechanism of Action: Cell Cycle Arrest and Apoptosis

Compound 4r disrupts the microtubule network, leading to cell cycle arrest at the G2/M phase.[6] This arrest is followed by the induction of apoptosis. Mechanistic studies revealed that this compound down-regulates the expression of key cell cycle proteins, including Cyclin B1 and its upstream regulator, cdc25C, in A549 lung cancer cells.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. researchgate.net [researchgate.net]

- 4. Therapeutic potential of oxazole scaffold: a patent review (2006-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of novel trimethoxyphenylbenzo[d]oxazoles as dual tubulin/PDE4 inhibitors capable of inducing apoptosis at G2/M phase arrest in glioma and lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 2,5-Disubstituted Oxazoles

For Researchers, Scientists, and Drug Development Professionals

The 2,5-disubstituted oxazole motif is a cornerstone in medicinal chemistry and materials science, appearing in a wide array of biologically active compounds and functional materials. The efficient and versatile synthesis of these heterocyclic compounds is therefore of paramount importance. This in-depth technical guide provides a comprehensive review of the core synthetic methodologies for 2,5-disubstituted oxazoles, presenting detailed experimental protocols, quantitative data for comparative analysis, and visual representations of reaction mechanisms.

Classical Synthesis Methods

Three classical name reactions have long formed the foundation of 2,5-disubstituted oxazole synthesis: the Robinson-Gabriel synthesis, the Van Leusen reaction, and the Fischer oxazole synthesis. These methods, while established, continue to be relevant and are often the starting point for synthetic campaigns.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis involves the cyclodehydration of 2-acylamino ketones to form the oxazole ring.[1] This method is robust and can be used to prepare a variety of 2,5-disubstituted oxazoles. The reaction is typically carried out in the presence of a dehydrating agent such as sulfuric acid, phosphorus oxychloride, or trifluoroacetic anhydride.[2]

Experimental Protocol: Synthesis of 2,5-Diphenyloxazole

A mixture of 2-benzamidoacetophenone (1 mmol) and polyphosphoric acid (10 g) is heated at 140°C for 2 hours. After cooling, the reaction mixture is poured into ice water and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to afford 2,5-diphenyloxazole.

Van Leusen Oxazole Synthesis

The Van Leusen oxazole synthesis is a versatile method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[3][4] The reaction proceeds via a [3+2] cycloaddition mechanism and is typically carried out in the presence of a base such as potassium carbonate.[5][6] A key advantage of this method is the commercial availability of TosMIC and the tolerance of a wide range of functional groups on the aldehyde starting material.

Experimental Protocol: Synthesis of 5-Phenyloxazole

To a solution of benzaldehyde (1 mmol) and tosylmethyl isocyanide (1.1 mmol) in methanol (10 mL) is added potassium carbonate (1.5 mmol). The mixture is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield 5-phenyloxazole.

Fischer Oxazole Synthesis

The Fischer oxazole synthesis, one of the earliest methods for preparing 2,5-disubstituted oxazoles, involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride.[7] A classic example is the reaction of mandelic acid nitrile with benzaldehyde to produce 2,5-diphenyloxazole.[7] While historically significant, this method is often limited by the availability of the cyanohydrin starting materials and the harsh reaction conditions.

Experimental Protocol: Synthesis of 2,5-Diphenyloxazole

A solution of mandelonitrile (10 mmol) and benzaldehyde (10 mmol) in anhydrous diethyl ether (50 mL) is saturated with dry hydrogen chloride gas at 0°C. The reaction mixture is then allowed to stand at room temperature for 24 hours. The resulting precipitate, the hydrochloride salt of the oxazole, is collected by filtration, washed with diethyl ether, and then treated with a dilute aqueous solution of sodium bicarbonate to yield the free base, 2,5-diphenyloxazole. The product is then collected and recrystallized.

Modern Catalytic Methods

In recent years, a variety of modern synthetic methods have emerged, often employing transition metal catalysts to achieve high efficiency, milder reaction conditions, and broader substrate scope. These methods represent the cutting edge of 2,5-disubstituted oxazole synthesis.

Metal-Free Iodine-Catalyzed Synthesis

A practical and efficient metal-free approach involves the iodine-catalyzed tandem oxidative cyclization of aromatic aldehydes with 2-amino-1-phenylethanone hydrochloride.[8] This method utilizes tert-butyl hydroperoxide (TBHP) as the oxidant and offers excellent functional group compatibility under mild conditions.[8]

Experimental Protocol: General Procedure for Iodine-Catalyzed Synthesis

To a solution of aromatic aldehyde (0.5 mmol), 2-amino-1-phenylethanone hydrochloride (0.6 mmol), and sodium bicarbonate (1.5 mmol) in DMF (3 mL) is added iodine (0.05 mmol) and TBHP (70% in water, 1.0 mmol). The reaction mixture is stirred at 80°C for 4-12 hours. After completion of the reaction, the mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel.

Copper-Catalyzed Synthesis

Copper catalysis has been effectively employed in the synthesis of 2,5-disubstituted oxazoles. One notable method involves the copper-catalyzed aerobic oxidative dehydrogenative cyclization cascade of terminal alkenes and azides.[9] Another approach utilizes a ruthenium(II) porphyrin and copper chloride co-catalyzed cyclization of benzene carboxylic acids with phenylacetylenes.[2][10]

Rhodium-Catalyzed Synthesis

Rhodium catalysis has enabled the efficient synthesis of 2,5-diaryloxazoles through the annulation of triazoles and aldehydes.[11][12] This methodology provides direct access to valuable diaryloxazole derivatives in good to excellent yields.[11][12]

Experimental Protocol: Rhodium-Catalyzed Synthesis of 2,5-Diaryloxazoles

A mixture of 4-phenyl-1-tosyl-1H-1,2,3-triazole (0.6 mmol), the corresponding aldehyde (0.3 mmol), and Rh2(OAc)4 (1 mol%) in CHCl3 (2.0 mL) is heated at 120°C for 12 hours in a sealed tube.[3] After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the 2,5-diaryloxazole.

Palladium-Catalyzed Synthesis

Palladium-catalyzed cross-coupling reactions have also been applied to the synthesis of 2,5-disubstituted oxazoles.[13] These methods often involve the coupling of a pre-functionalized oxazole with a suitable coupling partner, allowing for the late-stage introduction of diversity.

Microwave-Assisted Synthesis

Microwave irradiation has been shown to significantly accelerate the synthesis of 2,5-disubstituted oxazoles, particularly in the context of the Van Leusen reaction.[14][15] This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles.

Experimental Protocol: Microwave-Assisted Van Leusen Synthesis

In a microwave vial, the aldehyde (1.0 mmol), tosylmethyl isocyanide (1.1 mmol), and potassium carbonate (2.0 mmol) are suspended in methanol (5 mL). The vial is sealed and subjected to microwave irradiation at 100°C for 10-20 minutes. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography to give the desired 5-substituted oxazole.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various 2,5-disubstituted oxazoles using the methods described above.

Table 1: Classical Synthesis Methods

| Entry | R¹ | R² | Method | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Ph | Ph | Robinson-Gabriel | PPA | neat | 140 | 2 | - | N/A |

| 2 | Ph | H | Van Leusen | K₂CO₃ | MeOH | RT | 12 | - | N/A |

| 3 | Ph | Ph | Fischer | HCl | Et₂O | RT | 24 | - | [7] |

Table 2: Modern Catalytic and Microwave-Assisted Methods

| Entry | R¹ | R² | Method | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-MeOPh | Ph | Iodine-catalyzed | I₂/TBHP | DMF | 80 | 4 | 92 | [8] |

| 2 | 4-ClPh | Ph | Iodine-catalyzed | I₂/TBHP | DMF | 80 | 6 | 85 | [8] |

| 3 | Ph | 3,4-diMeOPh | Rhodium-catalyzed | Rh₂(OAc)₄ | CHCl₃ | 120 | 12 | 85 | [11][12] |

| 4 | 4-BrPh | Ph | Rhodium-catalyzed | Rh₂(OAc)₄ | CHCl₃ | 120 | 12 | 78 | [11][12] |

| 5 | 4-NO₂Ph | H | Microwave Van Leusen | K₂CO₃ | MeOH | 100 | 0.17 | 95 | [14][15] |

| 6 | 2-Naphthyl | H | Microwave Van Leusen | K₂CO₃ | MeOH | 100 | 0.25 | 92 | [14][15] |

Signaling Pathways and Experimental Workflows

Visual representations of reaction mechanisms and experimental workflows provide a clear understanding of the synthetic processes.

Caption: Robinson-Gabriel Synthesis Mechanism.

Caption: Van Leusen Oxazole Synthesis Mechanism.

Caption: Fischer Oxazole Synthesis Mechanism.

Caption: General Experimental Workflow for Modern Catalytic Methods.

References

- 1. synarchive.com [synarchive.com]

- 2. Synthesis of 2,5-disubstituted oxazoles and oxazolines catalyzed by ruthenium(II) porphyrin and simple copper salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 4. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]

- 8. Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization [organic-chemistry.org]

- 9. A facile synthesis of 2,5-disubstituted oxazoles via a copper-catalyzed cascade reaction of alkenes with azides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of 2,5-diaryloxazoles through rhodium-catalyzed annulation of triazoles and aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of 2,5-diaryloxazoles through rhodium-catalyzed annulation of triazoles and aldehydes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 14. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Discovery and History of Benzoyl-Oxazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoyl-oxazole compounds, a significant class of heterocyclic molecules, have garnered substantial attention in the fields of medicinal chemistry and materials science. Characterized by a benzoxazole core substituted with a benzoyl group, typically at the 2-position (2-phenylbenzoxazole), these compounds exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Their rigid, planar structure and electron-rich nature allow for diverse interactions with biological macromolecules, making them privileged scaffolds in drug discovery. This technical guide provides a comprehensive overview of the discovery, historical development, synthesis, and biological significance of benzoyl-oxazole compounds, with a focus on quantitative data and detailed experimental methodologies.

Historical Perspective and Discovery

The history of benzoyl-oxazole compounds is intrinsically linked to the broader development of heterocyclic chemistry, which began to flourish in the mid-19th century. The pioneering work of chemists like Albert Ladenburg in the 1870s on the synthesis of related heterocyclic systems, such as benzimidazoles, laid the fundamental groundwork for the eventual synthesis of benzoxazoles.

While a definitive first synthesis of a benzoyl-oxazole is not prominently documented, the classical methods for benzoxazole formation suggest its likely discovery in the late 19th or early 20th century. The most probable early route would have been an adaptation of the Phillips-Ladenburg synthesis, which involves the condensation of an ortho-aminophenol with a carboxylic acid or its derivative.[1] In the case of 2-phenylbenzoxazole, this would involve the reaction of 2-aminophenol with benzoic acid or benzoyl chloride at elevated temperatures, often in the presence of a dehydrating agent like polyphosphoric acid (PPA).

The general reaction, known as the Ladenburg synthesis for benzoxazoles, can be depicted as follows:

Caption: Early synthesis of 2-phenylbenzoxazole via the Ladenburg condensation.

Early research into these compounds was likely driven by the burgeoning dye industry, with their fluorescent properties being of initial interest. However, the 20th century saw a shift towards exploring their biological potential, leading to the discovery of their diverse pharmacological activities.

Key Synthetic Methodologies: Experimental Protocols

The synthesis of benzoyl-oxazole derivatives has evolved significantly from the early high-temperature condensations. Modern methods offer milder reaction conditions, higher yields, and greater functional group tolerance. The foundational approach, however, remains the cyclization of a 2-aminophenol derivative with a benzoyl equivalent.

Protocol 1: Classical Condensation of 2-Aminophenol with Benzoic Acid using Polyphosphoric Acid (PPA)

This method represents a traditional approach to synthesizing 2-phenylbenzoxazole.

Procedure:

-

A mixture of 2-aminophenol (1.0 eq) and benzoic acid (1.1 eq) is added to polyphosphoric acid (PPA) (10-20 times the weight of the reactants).

-

The reaction mixture is heated to 180-220°C with mechanical stirring for 2-4 hours.

-

The hot mixture is then carefully poured onto crushed ice with vigorous stirring.

-

The resulting precipitate is collected by filtration, washed with water, and then with a dilute sodium bicarbonate solution to remove any unreacted benzoic acid.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 2-phenylbenzoxazole.

Protocol 2: Reaction of 2-Aminophenol with Benzoyl Chloride

This method offers a more reactive acylating agent, often allowing for lower reaction temperatures.

Procedure:

-

To a solution of 2-aminophenol (1.0 eq) in a suitable solvent such as pyridine or N,N-dimethylformamide (DMF), benzoyl chloride (1.1 eq) is added dropwise at 0°C.

-

The reaction mixture is then stirred at room temperature for 2-4 hours, followed by heating to 80-100°C for an additional 1-2 hours to effect cyclization.

-

After cooling, the mixture is poured into cold water, and the precipitated product is collected by filtration.

-

The solid is washed with water and purified by recrystallization.